4-Methyl-3-(pentanoylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Methyl-3-(pentanoylamino)benzoic acid is a compound that is structurally related to various benzoic acid derivatives with potential biological activities. While the specific compound is not directly studied in the provided papers, there are several related compounds that offer insights into the chemical behavior and potential applications of such molecules. For instance, compounds with benzoic acid moieties have been explored for their roles in inhibiting enzymes like malate dehydrogenase, which is implicated in cancer metabolism . Additionally, benzoic acid derivatives have been synthesized and characterized for their structural properties and reactivity, which can provide a foundation for understanding the behavior of 4-Methyl-3-(pentanoylamino)benzoic acid [2, 4, 5, 6, 7, 8, 9].
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors such as m-hydroxybenzoic acid. For example, the synthesis of 4-(N-acetylamino)-3-(3-pentyloxy)benzoic acid involves esterification, nitration, catalytic hydrogenation, alkylation, acylation, and hydrolysis . Similarly, the synthesis of 3-amino-2-benzoylaminopropenoic acid derivatives includes the use of reagents like N,N-dimethylacetamide and phosphorus oxychloride, followed by hydrolysis and further functionalization . These methods could potentially be adapted for the synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid.
Molecular Structure Analysis
The molecular structures of benzoic acid derivatives are often confirmed using spectroscopic techniques such as NMR, UV-VIS, and IR . Density functional theory (DFT) calculations are also employed to optimize molecular geometries and predict the electronic structure . The molecular structure of 4-Methyl-3-(pentanoylamino)benzoic acid would likely exhibit similar characteristics, with the potential for intramolecular interactions influencing its conformation.
Chemical Reactions Analysis
Benzoic acid derivatives participate in various chemical reactions, including acid-base dissociation and tautomerism . They can also react with carbocyclic and heterocyclic compounds to form fused pyranones and other heterocyclic systems [4, 5, 6]. The reactivity of 4-Methyl-3-(pentanoylamino)benzoic acid could be explored in the context of these known reactions to synthesize novel compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. Factors such as solubility, melting point, and reactivity can be affected by the presence of substituents on the benzene ring and the nature of the functional groups attached [2, 4, 5, 6, 7, 8, 9]. For 4-Methyl-3-(pentanoylamino)benzoic acid, properties such as solubility in organic solvents, acidity, and potential for hydrogen bonding would be important to characterize.
Eigenschaften
IUPAC Name |
4-methyl-3-(pentanoylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-4-5-12(15)14-11-8-10(13(16)17)7-6-9(11)2/h6-8H,3-5H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWLPOUJWIZHEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589301 |
Source
|
Record name | 4-Methyl-3-(pentanoylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(pentanoylamino)benzoic acid | |
CAS RN |
915921-34-5 |
Source
|
Record name | 4-Methyl-3-(pentanoylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.